2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium
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Overview
Description
2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium is a complex organic compound belonging to the class of 3-alkylindoles . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its biological activity and is present in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium can be achieved through several synthetic routes. One common method involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of esters, amides, or anhydrides .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, which are facilitated by the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.
Scientific Research Applications
2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
- Nω-Methyltryptamine
- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester
Uniqueness
2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium is unique due to its specific structure, which combines an indole moiety with a carbamoyl group and a trimethylethanaminium group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C17H26N3O2+ |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[1-(1H-indol-3-yl)propan-2-ylcarbamoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C17H25N3O2/c1-13(19-17(21)22-10-9-20(2,3)4)11-14-12-18-16-8-6-5-7-15(14)16/h5-8,12-13,18H,9-11H2,1-4H3/p+1 |
InChI Key |
OXFVCJADQQBIHC-UHFFFAOYSA-O |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
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